N,N-Dimethylformamide dimethyl acetal
Overview
Description
N,N-Dimethylformamide (DMF) is a versatile reagent that has been widely used in various chemical syntheses and applications. It is known for its ability to donate its hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of a diverse range of compounds under different experimental conditions . DMF has been utilized in the synthesis of heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, showcasing its potential in contributing methyl, acyl, and amino groups through different mechanisms .
Synthesis Analysis
The synthesis of compounds using DMF often involves its role as a carbon synthon. For instance, DMF has been employed in the synthesis of N-heterocycles, where it contributes various functional groups to the final product . Additionally, DMF dimethyl acetal has been used for the derivatization of amino acids, where it facilitates the formation of volatile derivatives suitable for assay development . This demonstrates the reagent's utility in creating derivatives that are amenable to analytical techniques such as gas chromatography-mass spectrometry.
Molecular Structure Analysis
The molecular structure of DMF has been investigated using techniques such as X-ray diffraction and gas-phase electron diffraction. These studies have provided detailed information on bond lengths and angles, contributing to a better understanding of the molecule's geometry . For example, the bond lengths and angles determined for gaseous DMF have been reported with high precision, offering insights into the molecule's structural parameters .
Chemical Reactions Analysis
DMF and its derivatives participate in a variety of chemical reactions. They have been used as nucleophilic organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes, demonstrating their catalytic capabilities . Furthermore, DMF dimethyl acetal has been applied in the derivatization of corticosteroids like dexamethasone to enhance their analytical detection . The reaction products of DMF dimethyl acetals with secondary amines have also been identified, revealing the formation of amide acetals, ester aminals, and orthoamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMF derivatives have been studied in various contexts. For instance, the solubility and partial molar volume of DMF diethyl acetal in supercritical carbon dioxide have been measured and correlated with semiempirical models, providing valuable data for applications in supercritical fluid extraction . The liquid structure of DMF has been examined, revealing the dipole-dipole interactions that govern its structure and the preferred orientation of its molecules in mixtures .
Scientific Research Applications
1. Analytical Chemistry and Drug Residues Survey
N,N-Dimethylformamide dimethyl acetal is utilized as a methylating reagent in analytical chemistry. Its application on dexamethasone, an artificial corticosteroid, has been investigated to enhance GC-MS responsiveness. This research identified a major reaction product with a unique structure, indicating potential usefulness in the fields of analytical chemistry and drug residues survey (Negriolli, Maume, Deniaud, & Andre, 1996).
2. Heterocyclic Synthesis
Dimethylformamide dimethyl acetal is significantly employed in the preparation of heterocyclic compounds. It is used for formylation of active methylene groups, methyl groups to produce enamines, and formylation of amino groups to create amidines. These compounds are crucial intermediates in the formation and modification of heterocyclic compounds (Abu-Shanab, Sherif, & Mousa, 2009).
3. Chromatography and Mass Spectrometry
N,N-Dimethylformamide dimethyl acetal reacts with nucleosides under mild conditions, forming N-dimethylaminomethylene derivatives. When combined with silylation, these derivatives display improved chromatographic and mass spectral properties (Osei-Twum, Mamer, Quilliam, & Gergely, 1990).
4. Chemical Derivatization for Analysis
The compound effectively reacts with various drugs to form acetal derivatives, facilitating their chromatographic separation and determination. This usage is particularly notable in the analysis of barbiturates and related compounds (Venturella, Gualario, & Lang, 1973).
5. Synthesis of Complex Organic Compounds
N,N-Dimethylformamide dimethyl acetal is used in complex organic syntheses, such as the formation of pyrimidines, pyridines, and pyridazines, and their fused derivatives. Its reactivity with various organic compounds highlights its versatility in organic synthesis (Abu-Shanab et al., 2011).
6. Green Chemistry Applications
This compound has been applied in green chemistry for synthesizing N-sulfonylformamidines. The method avoids the use of metal catalysts and hazardous solvents, highlighting its role in environmentally friendly chemical synthesis (Chandna et al., 2013).
Safety And Hazards
Future Directions
DMF-DMA has been used in the synthesis of spirooxindole and pyrazole scaffolds via [3+2] cycloaddition reaction of electron-deficient olefins-based pyrazole motif . It has also been used as a reagent in the synthesis of 3-acetyl-4-arylquinoline-based enaminones under microwave irradiation . These applications suggest potential future directions for the use of DMF-DMA in organic synthesis.
properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGLVDWWRXATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063540 | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a rancid odor; [BASF MSDS] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
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Vapor Pressure |
30.0 [mmHg] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15790 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Dimethylformamide dimethyl acetal | |
CAS RN |
4637-24-5 | |
Record name | Dimethylformamide dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylformamide-dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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